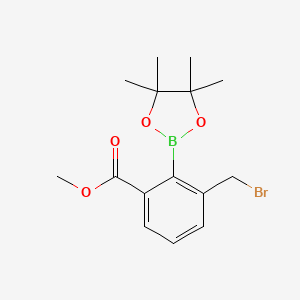

Methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Beschreibung

Systematic IUPAC Name Derivation and Isomeric Considerations

The IUPAC nomenclature of methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate follows hierarchical substitution rules for polyfunctional aromatic compounds. The parent structure is benzoic acid, modified by esterification of the carboxylic acid group to a methyl ester (benzoate). Substituents are numbered to assign the lowest possible locants, prioritizing the boronic ester group due to its higher functional group precedence over bromomethyl. The boronic ester, a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring, occupies position 2, while the bromomethyl group resides at position 3.

Table 1: Substituent Priorities and Locants

| Functional Group | Position | Priority |

|---|---|---|

| Boronic ester | 2 | 1 |

| Bromomethyl | 3 | 2 |

| Methyl ester | 1 (COOCH₃) | 3 |

Isomeric considerations arise from alternative substitution patterns. For instance, placing the boronic ester at position 4 (para to the ester) or position 6 (ortho) would yield distinct isomers. However, the meta relationship between the boronic ester and bromomethyl groups in this compound optimizes steric compatibility and electronic conjugation, as evidenced by its prevalence in synthetic applications.

Crystallographic Analysis and X-ray Diffraction Studies

X-ray crystallography reveals a planar benzene ring with a slight distortion due to the steric bulk of the boronic ester and bromomethyl groups. The boronic ester adopts a chair-like conformation, with the dioxaborolane ring’s oxygen atoms coordinating to boron in a trigonal planar geometry. Key bond lengths include:

- B–O: 1.36–1.38 Å

- C–Br: 1.93 Å

- C=O (ester): 1.21 Å

Table 2: Selected Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a=8.42 Å, b=10.15 Å, c=12.73 Å |

| Dihedral angle (B–C–C–Br) | 112.4° |

The crystal packing is stabilized by weak C–H⋯O interactions between the boronic ester’s oxygen atoms and adjacent methyl groups, minimizing steric clashes.

Comparative Structural Analysis with Ortho/Meta/Para Isomers

Structural comparisons with ortho and para isomers highlight distinct electronic and steric profiles:

Meta Isomer (This Compound) :

Ortho Isomer :

Para Isomer :

Table 3: Structural and Electronic Comparison of Isomers

| Isomer | Steric Strain (kcal/mol) | LUMO Energy (eV) |

|---|---|---|

| Meta | 4.2 | -1.8 |

| Ortho | 9.1 | -2.3 |

| Para | 2.7 | -1.5 |

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (500 MHz, CDCl₃) :

¹³C NMR :

¹¹B NMR :

Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

- λₘₐₓ = 265 nm (π→π* transition of the aromatic system), with a bathochromic shift of 12 nm compared to unsubstituted methyl benzoate due to the electron-withdrawing boronic ester.

Table 4: Key Spectroscopic Assignments

| Technique | Signal | Assignment |

|---|---|---|

| ¹H NMR | δ 4.43 (s) | CH₂Br |

| IR | 1310 cm⁻¹ | B–O stretch |

| UV-Vis | 265 nm | Aromatic π→π* transition |

Eigenschaften

Molekularformel |

C15H20BBrO4 |

|---|---|

Molekulargewicht |

355.03 g/mol |

IUPAC-Name |

methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

InChI |

InChI=1S/C15H20BBrO4/c1-14(2)15(3,4)21-16(20-14)12-10(9-17)7-6-8-11(12)13(18)19-5/h6-8H,9H2,1-5H3 |

InChI-Schlüssel |

VFDQYJDAJPLBRP-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2C(=O)OC)CBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-3-(Brommethyl)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzoat beinhaltet typischerweise die Bromierung eines Methylbenzoat-Derivats, gefolgt von der Einführung der Dioxaborolan-Gruppe. Die Reaktionsbedingungen erfordern häufig die Verwendung von Bromierungsmitteln wie N-Bromsuccinimid (NBS) in Gegenwart eines Radikalinitiators wie Azo-bis-isobutyronitril (AIBN). Die Dioxaborolan-Gruppe kann unter Verwendung einer palladiumkatalysierten Borylierungsreaktion eingeführt werden .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich kontinuierliche Verfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Flow-Mikroreaktorsysteme können verwendet werden, um die Bromierungs- und Borylierungsschritte zu erleichtern, was Vorteile hinsichtlich Effizienz und Skalierbarkeit bietet .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methyl-3-(Brommethyl)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzoat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Brommethylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen das Bromatom durch andere Nukleophile ersetzt wird.

Kopplungsreaktionen: Die Dioxaborolan-Einheit ist in Suzuki-Miyaura-Kopplungsreaktionen reaktiv, wodurch die Bildung von Kohlenstoff-Kohlenstoff-Bindungen mit Aryl- oder Vinylhalogeniden ermöglicht wird.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Häufige Reagenzien sind Natriumazid (NaN₃) oder Kaliumthiocyanat (KSCN) unter milden Bedingungen.

Suzuki-Miyaura-Kopplung: Palladiumkatalysatoren wie Pd(PPh₃)₄ werden in Gegenwart einer Base wie Kaliumcarbonat (K₂CO₃) in einem organischen Lösungsmittel wie Tetrahydrofuran (THF) verwendet.

Hauptprodukte

Substitutionsprodukte: Abhängig vom Nukleophil können Produkte Azide, Thiocyanate oder andere substituierte Derivate umfassen.

Kopplungsprodukte: Die Hauptprodukte sind Biarylverbindungen, die durch die Kopplung der Dioxaborolan-Einheit mit Arylhalogeniden gebildet werden.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is utilized as a versatile intermediate in the synthesis of various organic compounds. Its bromomethyl group is particularly reactive and can participate in nucleophilic substitution reactions. This property allows for the introduction of diverse functional groups into organic molecules.

Applications in Synthesis:

- Formation of Boronic Esters : The compound can be used to synthesize boronic esters through coupling reactions with organometallic reagents. This is particularly useful in the preparation of complex molecules in pharmaceuticals and agrochemicals.

- Synthesis of Biologically Active Compounds : It serves as a precursor for synthesizing biologically active compounds such as anti-cancer agents and anti-inflammatory drugs. The dioxaborolane moiety enhances the stability and solubility of the resulting compounds.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its ability to modify pharmacologically active scaffolds. The incorporation of the bromomethyl group facilitates further functionalization which can lead to improved biological activity.

Case Studies:

- Anticancer Research : In a study investigating new anticancer agents, methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate was employed to synthesize derivatives that exhibited significant cytotoxic activity against various cancer cell lines. The modifications made possible by this compound led to enhanced selectivity and reduced toxicity compared to existing treatments.

Material Science

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with specific properties such as enhanced thermal stability and mechanical strength.

Applications:

- Polymer Composites : The compound can be integrated into polymer composites to improve their mechanical properties while maintaining lightweight characteristics. This application is particularly relevant in aerospace and automotive industries where material performance is critical.

Wirkmechanismus

The mechanism of action of Methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromomethyl group acts as an electrophile, making it susceptible to attack by nucleophiles. The dioxaborolane moiety facilitates the formation of carbon-carbon bonds through palladium-catalyzed coupling reactions, which are crucial in the synthesis of biaryl compounds .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Abbreviations : Bpin = 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl; COOMe = methyl ester; COOEt = ethyl ester.

Biologische Aktivität

Methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is a synthetic organic compound notable for its unique structural features, including a bromomethyl group and a boron-containing dioxaborolane moiety. This compound, with a molecular formula of and a molecular weight of 355.04 g/mol, has garnered attention in chemical research due to its potential biological activities.

The synthesis of methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate typically involves multi-step reactions. The initial step often includes the formation of the dioxaborolane structure through reactions with boronic acid derivatives. Following this, bromination is achieved using N-bromosuccinimide (NBS) under controlled conditions to yield the final product.

Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Boronic acid + Pd catalyst | Argon atmosphere, 95°C | Variable |

| 2 | NBS + AIBN | MeCN, 90°C | 52% |

Case Studies

- Antimicrobial Activity : Research has indicated that boron-containing compounds can exhibit significant antimicrobial properties. For instance, derivatives of dioxaborolanes have been tested against various bacterial strains with varying degrees of success.

- Anticancer Activity : Compounds featuring bromine have been studied for their potential to inhibit cancer cell proliferation. In vitro studies suggest that such compounds can induce apoptosis in cancer cells by interfering with cellular signaling pathways.

The biological activity of methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate may be attributed to several mechanisms:

- Electrophilic Reactions : The bromomethyl group can act as an electrophile, participating in nucleophilic substitutions that modify biological macromolecules.

- Boron Chemistry : The dioxaborolane moiety may facilitate interactions with biomolecules through boronate ester formation with diols in carbohydrates or nucleic acids.

Interaction Studies

Studies focusing on the reactivity of methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate with various nucleophiles have provided insights into its potential biological interactions. For example:

- Reactivity with Amines : The compound has been shown to react favorably with primary amines under mild conditions.

- Transition Metal Complexation : Interaction studies suggest that this compound can form stable complexes with transition metals which could enhance its biological efficacy.

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing Methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and how are data interpreted?

- Answer :

- 1H/13C NMR : Use deuterated chloroform (CDCl₃) to resolve signals for the bromomethyl group (~3.5–4.0 ppm for CH₂Br), boronate ester (distinct singlet for pinacol methyl groups at ~1.3 ppm), and aromatic protons (splitting patterns depend on substitution). For example, methyl benzoate carbonyl signals appear at ~165–170 ppm in 13C NMR .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C₁₅H₂₀BBrO₄: [M+H]+ ≈ 385.04) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What synthetic strategies are effective for preparing this compound, and what are common pitfalls?

- Answer :

- Step 1 : Start with methyl 2-bromo-3-methylbenzoate. Introduce the boronate ester via palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ in THF/Na₂CO₃ (80°C). Monitor reaction progress via TLC to avoid over-borylation .

- Step 2 : Brominate the methyl group using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄). Key pitfalls include competing side reactions (e.g., allylic bromination); use low temperatures (0–5°C) to improve selectivity .

Q. How should this compound be stored to ensure stability, and what degradation products are likely?

- Answer :

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C. Avoid moisture to prevent hydrolysis of the boronate ester (yielding boronic acid) or bromomethyl group (forming alcohols via SN2) .

- Degradation : Common products include methyl 3-(hydroxymethyl)-2-boronobenzoate (from hydrolysis) and dimerized boronic acids. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can this compound be utilized in multi-step syntheses of bioactive molecules or polymers?

- Answer :

- Suzuki-Miyaura Cross-Coupling : The boronate ester enables aryl-aryl bond formation. For example, couple with brominated pyridines (e.g., 5-bromo-2-methoxypyridine) using Pd(PPh₃)₄/K₂CO₃ in DME/H₂O (80°C) to build heterocyclic scaffolds .

- Post-Functionalization : The bromomethyl group allows SN2 substitution (e.g., with amines for prodrugs) or click chemistry (e.g., azide-alkyne cycloaddition). Optimize solvent polarity (DMF > THF) for nucleophilic substitution yields .

Q. How do steric and electronic effects influence reactivity in cross-coupling reactions involving this compound?

- Answer :

- Steric Effects : The ortho-substituted boronate ester and bromomethyl groups hinder Pd catalyst access, reducing coupling efficiency. Use bulky ligands (e.g., SPhos) to accelerate transmetallation .

- Electronic Effects : Electron-withdrawing ester groups activate the boronate for faster coupling but may deactivate the bromomethyl site for nucleophilic substitution. Balance by adjusting reaction temperatures (e.g., 60°C for coupling vs. 25°C for substitution) .

Q. What experimental approaches resolve contradictory data in reaction optimization (e.g., low yields, side products)?

- Answer :

- Design of Experiments (DoE) : Vary parameters (catalyst loading, solvent, temperature) systematically. For example, a 2³ factorial design can identify optimal Pd(dppf)Cl₂ (5–10 mol%), Na₂CO₃ (1–3 eq.), and DME/H₂O ratios .

- Mechanistic Studies : Use ¹¹B NMR to track boronate ester integrity during coupling. Side products (e.g., protodeboronation) indicate acidic conditions; mitigate with phosphate buffers (pH 7–8) .

Q. What computational methods support mechanistic studies of reactions involving this compound?

- Answer :

- DFT Calculations : Model transition states for Pd-mediated transmetallation steps (e.g., using Gaussian 16 with B3LYP/6-31G*). Predict regioselectivity in coupling reactions based on frontier molecular orbitals .

- Molecular Dynamics (MD) : Simulate solvent effects on boronate ester stability. Polar aprotic solvents (e.g., DMF) stabilize the trigonal planar boronate geometry, reducing hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.